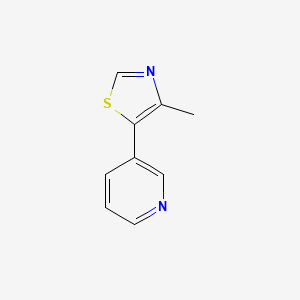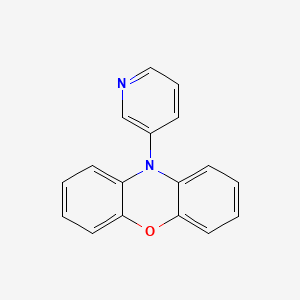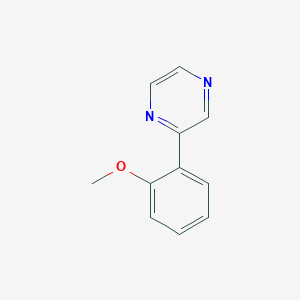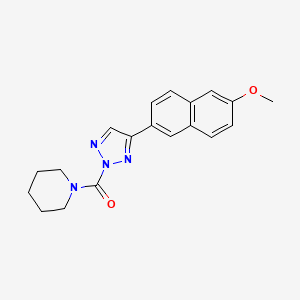
3-Demethoxyfortimicin A tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Demethoxyfortimicin A tetrahydrochloride: is a derivative of fortimicin, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is particularly noted for its activity against a broad spectrum of bacterial strains.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethoxyfortimicin A involves several key steps. One of the primary methods includes the selective reactions of 3-O-demethyl-3-O-methanesulfonyl-4-N,5-O-methylenefortimicin derivatives. The process involves the treatment of 1,2’,6’-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B with formaldehyde in aqueous methanol to form an oxazolidine intermediate. This intermediate is then converted to a carbamate using sodium hydride in dimethylformamide. The carbamate is further converted to a methanesulfonate using methanesulfonyl chloride in pyridine. Finally, the methanesulfonate is treated with sodium cyanoborohydride and sodium azide in methanol in the presence of formaldehyde and acetic acid to yield 3-Demethoxyfortimicin A .
Industrial Production Methods: Industrial production methods for 3-Demethoxyfortimicin A tetrahydrochloride are not extensively documented in the public domain. the process likely involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-Demethoxyfortimicin A undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学的研究の応用
Chemistry: In chemistry, 3-Demethoxyfortimicin A is used as a model compound to study the reactivity and stability of aminoglycoside antibiotics.
Biology: In biological research, it is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: In medicine, 3-Demethoxyfortimicin A is studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: In the industrial sector, this compound is used in the development of new antibiotics and as a reference standard in quality control processes.
作用機序
3-Demethoxyfortimicin A exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
類似化合物との比較
- Fortimicin A
- 3-O-Demethylfortimicin A
- 2-Deoxyfortimicin A
- 2-Epi-Fortimicin A
Comparison: 3-Demethoxyfortimicin A is unique due to the absence of a methoxy group at the C-3 position, which differentiates it from other fortimicin derivatives. This structural difference can influence its antibacterial activity and spectrum of action. For instance, 3-O-Demethylfortimicin A has a methoxy group at the C-3 position, which may affect its binding affinity to bacterial ribosomes and its overall efficacy .
特性
分子式 |
C16H37Cl4N5O5 |
|---|---|
分子量 |
521.3 g/mol |
IUPAC名 |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride |
InChI |
InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-13(20)10(22)5-9(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H |
InChIキー |
IDYYUJFKDCFZHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC(C(O1)OC2C(C(CC(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
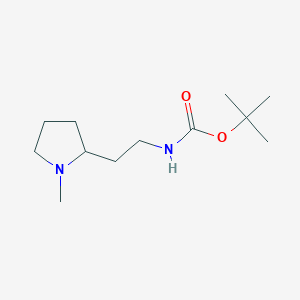

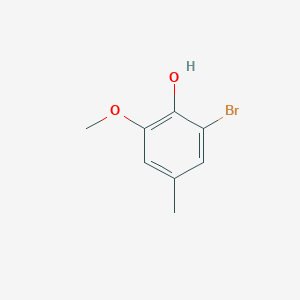
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
